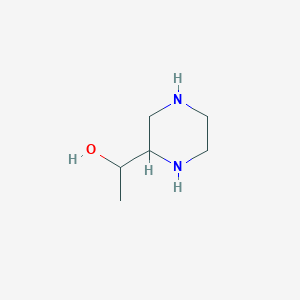

1-(Piperazin-2-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-piperazin-2-ylethanol |

InChI |

InChI=1S/C6H14N2O/c1-5(9)6-4-7-2-3-8-6/h5-9H,2-4H2,1H3 |

InChI Key |

YVHVHZUKKIGCAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CNCCN1)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing chiral 1-(Piperazin-2-yl)ethanol, a valuable building block in medicinal chemistry. The guide details synthetic strategies, key experimental protocols, and presents quantitative data to facilitate the efficient and stereocontrolled synthesis of this important chiral piperazine derivative.

Introduction

Chiral 2-substituted piperazines are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. Their rigid, chair-like conformation and the presence of two nitrogen atoms allow for diverse substitution patterns, influencing their pharmacokinetic and pharmacodynamic properties. Specifically, chiral this compound, with its stereocenter at the 2-position of the piperazine ring and a hydroxyl group, offers multiple points for further functionalization, making it a highly sought-after intermediate in drug discovery and development. This guide will focus on viable synthetic pathways to access enantiomerically pure forms of this compound.

Synthetic Strategies

The primary strategies for the synthesis of chiral this compound revolve around two main approaches:

-

Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials, such as amino acids, where the desired stereochemistry is already established.

-

Asymmetric Synthesis: Introducing the chiral center at a later stage of the synthesis through a stereoselective reaction, such as a diastereoselective reduction of a prochiral ketone.

This guide will detail a synthetic route starting from the chiral amino acid L-Threonine, which already possesses the required stereochemistry at the carbon atom that will become the 2-position of the piperazine ring.

Synthesis from L-Threonine

A robust and efficient method for the synthesis of chiral this compound is a multi-step process starting from the naturally occurring amino acid L-Threonine. This approach leverages the inherent chirality of the starting material to produce the target molecule in high enantiomeric purity. A general synthetic scheme is outlined below, followed by detailed experimental protocols for each key transformation.

Figure 1: General synthetic workflow for chiral this compound from L-Threonine.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of chiral 2-substituted piperazines from amino acids, adapted for the specific synthesis of this compound from L-Threonine.[1]

Step 1: Esterification of L-Threonine

This initial step converts the carboxylic acid of L-Threonine to its methyl ester hydrochloride to facilitate subsequent reactions.

-

Reaction: L-Threonine is suspended in methanol and treated with thionyl chloride at low temperature.

-

Reagents and Conditions:

-

L-Threonine (1.0 eq)

-

Methanol (10 vol)

-

Thionyl chloride (1.2 eq), added dropwise at 0 °C

-

Reaction is stirred at room temperature for 12-16 hours.

-

-

Work-up and Purification: The solvent is removed under reduced pressure to yield L-Threonine methyl ester hydrochloride as a white solid, which is typically used in the next step without further purification.

Step 2: N-Acylation and Amidation

The amino group of the threonine ester is first acylated, followed by amidation to form a key diamine precursor.

-

Reaction: The threonine ester hydrochloride is N-acylated with chloroacetyl chloride, followed by reaction with benzylamine.

-

Reagents and Conditions:

-

L-Threonine methyl ester hydrochloride (1.0 eq)

-

Sodium bicarbonate (3.0 eq) in water

-

Chloroacetyl chloride (1.1 eq) in an organic solvent (e.g., benzene), added dropwise at 0-5 °C

-

Stirred at room temperature for 3 hours.

-

The organic layer is separated and concentrated.

-

The residue is dissolved in a suitable solvent and treated with benzylamine (2.2 eq).

-

The mixture is heated to reflux for 4-6 hours.

-

-

Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography.

Step 3: Cyclization to Diketopiperazine

The linear precursor undergoes an intramolecular cyclization to form the diketopiperazine ring.

-

Reaction: The N-acylated diamine intermediate is heated in a high-boiling point solvent to induce cyclization.

-

Reagents and Conditions:

-

N-Protected diamine intermediate (1.0 eq)

-

Solvent such as toluene or xylene

-

Heated to reflux for 12-24 hours with a Dean-Stark trap to remove water.

-

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the chiral diketopiperazine.

Step 4: Reduction of the Diketopiperazine

Both amide carbonyl groups of the diketopiperazine are reduced to form the fully saturated piperazine ring.

-

Reaction: The diketopiperazine is treated with a strong reducing agent like lithium aluminum hydride.

-

Reagents and Conditions:

-

Diketopiperazine intermediate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF)

-

The reaction is typically carried out at 0 °C to room temperature and then refluxed for 6-12 hours.

-

-

Work-up and Purification: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 5: Deprotection to Yield Chiral this compound

The final step involves the removal of the N-benzyl protecting groups to afford the target compound.

-

Reaction: The N,N'-dibenzyl protected piperazine is subjected to catalytic hydrogenation.

-

Reagents and Conditions:

-

N,N'-Dibenzyl-2-(1-hydroxyethyl)piperazine (1.0 eq)

-

Palladium on carbon (10% Pd/C, 10 mol%)

-

Methanol or ethanol as solvent

-

Hydrogen gas atmosphere (balloon or Parr hydrogenator)

-

Stirred at room temperature for 24-48 hours.

-

-

Work-up and Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to give the crude product. The final product can be purified by crystallization of its salt (e.g., dihydrochloride) or by column chromatography.

Alternative Synthetic Route: Diastereoselective Reduction

An alternative approach involves the synthesis of a prochiral 2-acetylpiperazine derivative followed by a diastereoselective reduction of the ketone to introduce the desired stereochemistry at the carbinol center.

Figure 2: Synthetic workflow involving a diastereoselective reduction step.

Quantitative Data

The following table summarizes typical yields for the synthesis of chiral 2-substituted piperazines using the chiral pool approach from amino acids. It is important to note that these are general values and actual yields may vary depending on the specific substrate and reaction conditions.

| Step | Transformation | Typical Yield (%) |

| 1. Esterification | L-Threonine to L-Threonine Methyl Ester HCl | >95 |

| 2. N-Acylation/Amidation | Formation of the linear diamine precursor | 60-80 |

| 3. Cyclization | Formation of the diketopiperazine | 70-90 |

| 4. Reduction | Diketopiperazine to N,N'-diprotected piperazine | 60-85 |

| 5. Deprotection | Removal of N-benzyl groups | >90 |

| Overall Yield | L-Threonine to this compound | 25-50 |

Table 1: Representative yields for the synthesis of chiral 2-substituted piperazines.

The enantiomeric excess (ee) of the final product is expected to be high (>98%) when starting from an enantiomerically pure amino acid, as the stereocenter is maintained throughout the synthetic sequence.

Conclusion

The synthesis of chiral this compound can be effectively achieved through a multi-step sequence starting from the readily available chiral amino acid L-Threonine. This chiral pool approach ensures high enantiopurity of the final product. While alternative routes involving asymmetric synthesis exist, the strategy detailed in this guide offers a reliable and scalable method for obtaining this valuable building block for drug discovery and development. The provided experimental protocols serve as a practical foundation for researchers in the field.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Piperazinylethanol Isomers

Disclaimer: This document provides a comprehensive overview of the chemical properties and structure of piperazinylethanol. It is important to note that the vast majority of available scientific literature pertains to the 1-(Piperazin-1-yl)ethanol isomer (CAS: 103-76-4), also known as N-(2-hydroxyethyl)piperazine. Data for the 1-(Piperazin-2-yl)ethanol isomer is scarce. Therefore, this guide focuses on the well-documented 1-isomer, with a clear distinction made where data for the 2-isomer or its derivatives is available.

Introduction

Piperazinylethanol and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a wide range of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. This guide serves as a technical resource for scientists and professionals, summarizing the key chemical properties, structural information, and relevant experimental methodologies for 1-(Piperazin-1-yl)ethanol.

Chemical Structure and Identification

The fundamental difference between the two key isomers lies in the point of attachment of the ethanol group to the piperazine ring.

-

1-(Piperazin-1-yl)ethanol: The ethanol group is attached to one of the nitrogen atoms of the piperazine ring.

-

This compound: The ethanol group is attached to one of the carbon atoms of the piperazine ring.

The stereoisomer, (R)-2-(Piperazin-2-yl)ethanol, has been synthesized and is documented in chemical databases.

Table 1: Structural and Identification Data

| Property | 1-(Piperazin-1-yl)ethanol | (R)-2-(Piperazin-2-yl)ethanol |

| 2D Structure |  |  |

| Molecular Formula | C₆H₁₄N₂O | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol | 130.19 g/mol |

| CAS Number | 103-76-4 | 660862-46-4 |

| IUPAC Name | 2-(Piperazin-1-yl)ethanol | 2-[(2R)-Piperazin-2-yl]ethanol |

| Synonyms | N-(2-Hydroxyethyl)piperazine, 1-Piperazineethanol, 2-Piperazinoethanol | (R)-2-Piperazin-2-ylethanol |

Physicochemical Properties

The physicochemical properties of 1-(Piperazin-1-yl)ethanol are well-characterized, highlighting its nature as a hygroscopic liquid with a high boiling point.

Table 2: Physicochemical Properties of 1-(Piperazin-1-yl)ethanol

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -38 °C |

| Boiling Point | 246 °C at 1013 hPa |

| Density | 1.06 g/cm³ at 20 °C |

| Flash Point | 135 °C |

| Vapor Pressure | 0.007 hPa at 20 °C |

| Solubility | Highly soluble in water and common organic solvents like ethanol. |

| pH | 12.3 (100 g/L in H₂O at 20 °C) |

| pKa | 5.35 and 9.73 at 25 °C |

Experimental Protocols

Synthesis of 1-(Piperazin-1-yl)ethanol

A common method for the synthesis of 1-(Piperazin-1-yl)ethanol involves the reaction of piperazine with a two-carbon electrophile, such as ethylene oxide or a haloethanol.

Method 1: Reaction with Ethylene Oxide

This industrial process utilizes a reactive distillation column to control the reaction between piperazine and ethylene oxide, favoring the formation of the mono-substituted product.

-

Materials: Piperazine, Ethylene Oxide.

-

Apparatus: Reactive distillation column with top, middle, and bottom sections, reboiler, and condenser.

-

Procedure:

-

A feed stream of piperazine is introduced at the top of the reactive distillation column.

-

A feed stream of ethylene oxide is introduced at one or more locations lower down the column.

-

The reaction occurs within a defined reaction zone in the column. The temperature profile is maintained at approximately 140-160°C at the top, 160-200°C in the middle, and 200-250°C at the bottom.

-

Unreacted piperazine is removed as an overhead stream from the top of the column and can be recycled.

-

The bottoms product, containing 1-(2-hydroxyethyl)piperazine and the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine, is removed from the reboiler.

-

The product mixture is then subjected to further distillation to isolate the desired 1-(2-hydroxyethyl)piperazine.

-

Method 2: Reaction with 2-Bromoethanol

This laboratory-scale synthesis involves the direct alkylation of piperazine with 2-bromoethanol.

-

Materials: 1-Phenylpiperazine (as a representative starting material), 2-bromoethanol, potassium carbonate (K₂CO₃), dry acetonitrile.

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.

-

Procedure:

-

A suspension of 1-phenylpiperazine (10 mmol), 2-bromoethanol (11 mmol), and K₂CO₃ (15 mmol) in dry acetonitrile (40 ml) is prepared in a round-bottom flask.

-

The reaction vessel is sealed and the mixture is stirred at 90°C for 20 hours.

-

After cooling to room temperature, the solid phase (inorganic salts) is removed by filtration and washed with acetonitrile.

-

The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification can be achieved by vacuum distillation or chromatography.

-

Analytical Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-(Piperazin-1-yl)ethanol.

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Spectroscopy:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Typical Chemical Shifts (in CDCl₃):

-

The protons on the carbon adjacent to the hydroxyl group (CH₂-OH) typically appear as a triplet.

-

The protons on the carbon adjacent to the piperazine nitrogen (N-CH₂) also appear as a triplet.

-

The protons of the piperazine ring appear as multiplets in the aliphatic region.

-

The hydroxyl proton (OH) and the secondary amine proton (NH) are often broad and their chemical shifts can be variable. Exchange with D₂O can be used to confirm these peaks.

-

-

-

¹³C NMR Spectroscopy:

-

Instrumentation: An NMR spectrometer with a carbon probe.

-

Typical Chemical Shifts: The spectrum will show distinct signals for the two carbons of the ethanol chain and the carbons of the piperazine ring.

-

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and to confirm its molecular weight.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 10 µg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., 5% phenyl/95% methylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from any impurities.

-

Injector: Splitless injection at an elevated temperature.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting peak are used for identification. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Potential Biological Activity and Signaling Pathways

While specific signaling pathway interactions for this compound have not been elucidated, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities. Many of these activities are centered around the modulation of neurotransmitter systems in the central nervous system.

Piperazine-containing compounds have been developed as antipsychotic, antidepressant, and anxiolytic agents. Their mechanism of action often involves interaction with monoamine neurotransmitter receptors, such as dopamine and serotonin receptors. The piperazine core can act as a scaffold to present pharmacophoric elements that bind to these receptors, either as agonists, antagonists, or modulators.

Visualizations

Caption: A logical workflow for the synthesis, purification, and analysis of 1-(Piperazin-1-yl)ethanol.

Caption: A conceptual diagram of the potential interaction of piperazine derivatives with monoamine signaling pathways.

Spectroscopic and Synthetic Profile of 1-(Piperazin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 1-(Piperazin-2-yl)ethanol (CAS 3388-79-2), a C-substituted piperazine derivative. Due to the limited availability of public domain experimental data for this specific compound, this document presents a comprehensive analysis based on established principles of spectroscopy and data from analogous structures. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines general experimental protocols for acquiring such spectroscopic data and includes a proposed synthetic pathway, visualized using the DOT language, to aid in its preparation and characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted piperazine scaffolds in drug discovery and development.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, valued for their favorable physicochemical properties and their ability to interact with a wide range of biological targets. While N-substituted piperazines have been extensively studied, C-substituted analogues such as this compound offer unique three-dimensional structures and potential for novel pharmacological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring their quality and purity in drug development pipelines. This guide addresses the spectroscopic profile of this compound, providing a foundational understanding for its identification and use in research.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Tables 1 and 2, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-2 | ~ 3.0 - 3.2 | m | 1H | |

| H-3 (ax) | ~ 2.6 - 2.8 | m | 1H | |

| H-3 (eq) | ~ 2.9 - 3.1 | m | 1H | |

| H-5 (ax) | ~ 2.6 - 2.8 | m | 1H | |

| H-5 (eq) | ~ 2.9 - 3.1 | m | 1H | |

| H-6 (ax) | ~ 2.7 - 2.9 | m | 1H | |

| H-6 (eq) | ~ 3.0 - 3.2 | m | 1H | |

| -CH(OH)- | ~ 3.6 - 3.8 | m | 1H | |

| -CH₂-OH | ~ 3.5 - 3.7 | m | 2H | |

| -NH (piperazine) | Variable | br s | 2H | |

| -OH | Variable | br s | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 55 - 60 |

| C-3 | ~ 45 - 50 |

| C-5 | ~ 45 - 50 |

| C-6 | ~ 48 - 53 |

| -CH(OH)- | ~ 65 - 70 |

| -CH₂-OH | ~ 60 - 65 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The piperazine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3250 - 3400 | Medium, Broad |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| N-H (Amine) | Bending | 1580 - 1650 | Medium |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound under electron ionization (EI) are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 113 | [M - OH]⁺ |

| 99 | [M - CH₂OH]⁺ |

| 87 | Piperazine ring fragmentation |

| 70 | Piperazine ring fragmentation |

| 56 | Piperazine ring fragmentation |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH).

-

Data Acquisition:

-

Record a ¹H NMR spectrum at a field strength of 300 MHz or higher.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Record a ¹³C NMR spectrum, typically requiring a larger number of scans than the ¹H spectrum.

-

Perform 2D NMR experiments, such as COSY and HSQC, to aid in the complete assignment of proton and carbon signals.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solid samples): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

-

Place the prepared sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion or other significant fragment ions to observe their fragmentation patterns.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the reduction of 2-(2-hydroxyethyl)-pyrazine. This approach provides a direct method to introduce the desired C-substitution pattern on the piperazine ring.

Caption: Proposed synthesis of this compound via reduction.

Conclusion

This technical guide provides a foundational spectroscopic and synthetic overview of this compound. While experimental data for this specific molecule remains elusive in the public domain, the predicted NMR, IR, and MS data, coupled with general experimental protocols and a proposed synthetic route, offer a valuable starting point for researchers. The information contained herein is intended to facilitate the synthesis, identification, and further investigation of this and related C-substituted piperazine derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

The Evolving Landscape of Piperazine Derivatives: A Technical Guide to the Biological Potential of 1-(Piperazin-2-yl)ethanol Analogs

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this broad class, derivatives of 1-(Piperazin-2-yl)ethanol represent a compelling, yet underexplored, area of research. While direct studies on this specific scaffold are limited, extensive research into the closely related 1-(piperazin-1-yl)ethanol and other piperazine-containing molecules has revealed a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these related derivatives, offering a valuable roadmap for the future exploration of this compound analogs.

Antimicrobial and Antifungal Activity

Piperazine derivatives have long been recognized for their antimicrobial properties. Recent studies have focused on novel derivatives with enhanced potency against various bacterial and fungal strains.

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound Class | Organism | Activity Metric | Value | Reference |

| N,N′-disubstituted piperazines | E. coli | Zone of Inhibition | Significant | [1] |

| N,N′-disubstituted piperazines | S. aureus | Zone of Inhibition | Moderate | [1] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes | MIC | Potent | [2] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | MRSA | MIC | More potent than ampicillin | [2] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Pseudomonas aeruginosa | MIC | Better than ampicillin | [2] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Trichoderma viride | MIC | Most sensitive fungus | [2] |

| Alkylated Piperazine-Azole Hybrids | Candida albicans | MIC-0 | 0.975 µg/mL (Compound 16 vs. strain L) | [3] |

Experimental Protocols

Antimicrobial and Antifungal Susceptibility Testing (Agar Disk-Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[1]

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria and Potato Dextrose Agar for fungi and sterilize by autoclaving.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

-

Disk Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under the same conditions as the disk-diffusion assay.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Logical Workflow for Antimicrobial Screening

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-(Piperazin-2-yl)ethanol: A Technical Whitepaper on its Putative Mechanism of Action in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-(Piperazin-2-yl)ethanol is limited in publicly available literature. This document provides a comprehensive overview of its putative mechanism of action based on the well-established pharmacology of structurally related piperazine derivatives, particularly those with substitutions at the C-2 position of the piperazine ring. The information presented herein is intended to guide future research and drug discovery efforts.

Executive Summary

This compound is a heterocyclic organic molecule featuring a piperazine ring substituted at the second carbon position with an ethanol group. While this specific molecule is not extensively characterized, the piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Analysis of structure-activity relationships (SAR) of analogous compounds suggests that this compound is likely to exhibit activity at one or more of the following primary targets:

-

Sigma Receptors (σ₁ and σ₂): Derivatives of (piperazin-2-yl)methanol have demonstrated high affinity for sigma receptors, suggesting that this compound may act as a modulator of these receptors, which are implicated in a variety of neurological disorders.

-

Monoamine Receptors and Transporters: The piperazine moiety is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors and transporters. It is plausible that this compound interacts with these systems, potentially influencing mood, cognition, and motor control.

-

Histamine H₁ Receptor: A significant number of antihistamines are based on the piperazine scaffold. Therefore, antagonism at the H₁ receptor is a potential mechanism of action.

-

Acyl-CoA: Cholesterol Acyltransferase-1 (ACAT-1): Several piperazine-containing compounds have been identified as inhibitors of ACAT-1, an enzyme involved in cholesterol esterification.

This whitepaper will delve into the putative mechanisms of action, present available quantitative data from related compounds, detail relevant experimental protocols for characterization, and provide visual representations of key concepts.

Putative Mechanisms of Action and Signaling Pathways

Based on the pharmacology of analogous compounds, the following sections outline the most probable biological targets and signaling pathways for this compound.

Sigma Receptor Modulation

The sigma-1 (σ₁) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, while the sigma-2 (σ₂) receptor is associated with cellular proliferation. Ligands for these receptors can modulate a variety of downstream signaling events.

-

Signaling Pathway: Upon ligand binding, the σ₁ receptor can dissociate from its partner protein BiP and translocate to other parts of the cell, where it can influence ion channels (e.g., K+ channels, NMDA receptors), lipid metabolism, and intracellular calcium signaling. This can impact neuronal excitability, synaptic plasticity, and cell survival.

Monoamine System Interaction

Piperazine derivatives frequently interact with serotonin and dopamine receptors and transporters.

-

Serotonin (5-HT) System: this compound could act as an agonist or antagonist at various 5-HT receptors, such as 5-HT₁A or 5-HT₂A, or as an inhibitor of the serotonin transporter (SERT). Agonism at presynaptic 5-HT₁A autoreceptors would decrease serotonin release, while postsynaptic agonism could elicit various cellular responses depending on the receptor subtype and tissue. SERT inhibition would increase synaptic serotonin levels.

-

Dopamine (D) System: Similarly, the compound could modulate dopamine receptors (e.g., D₂) or the dopamine transporter (DAT), impacting dopaminergic neurotransmission.

Histamine H₁ Receptor Antagonism

The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 pathway.

-

Signaling Pathway: Activation of the H₁ receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antagonism by this compound would block these downstream effects.

ACAT-1 Inhibition

ACAT-1 is an enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.

-

Mechanism: Inhibition of ACAT-1 would prevent the esterification of cholesterol, leading to an increase in free cholesterol within the cell. This can have various downstream effects, including alterations in membrane fluidity and the regulation of cholesterol homeostasis pathways.

Quantitative Data for Structurally Related Compounds

The following tables summarize binding affinities (Ki) and inhibitory concentrations (IC₅₀) for various piperazine derivatives at the putative targets. This data can be used to infer the potential potency of this compound.

Table 1: Sigma Receptor Binding Affinities of Piperazine Derivatives

| Compound | Receptor | Kᵢ (nM) | Reference |

| p-methoxybenzyl substituted (piperazin-2-yl)methanol | σ₁ | 12.4 | |

| Benzylpiperazinyl derivative 15 | σ₁ | 1.6 | |

| Benzylpiperazinyl derivative 24 | σ₁ | 5.0 | |

| Piperazine derivative 11 | σ₁ | 4.41 | |

| Piperazine derivative 16 | σ₁ | 37.8 |

Table 2: Monoamine Receptor/Transporter Affinities of Piperazine Derivatives

| Compound | Target | Kᵢ (nM) | Activity | Reference |

| Vortioxetine | 5-HT Transporter | 1.6 | Inhibitor | |

| Fluphenazine | D₂ Receptor | ~1 | Antagonist | |

| Spiroethyl phenyl(substituted)piperazine derivative | 5-HT₁A | (pKᵢ up to 10.57) | Antagonist | |

| m-chlorophenylpiperazine (mCPP) | 5-HT Transporter | - | Releaser |

Table 3: Histamine H₁ Receptor Antagonist Activity

| Compound | Assay | IC₅₀ / Kᵢ (nM) | Reference |

| 2-[4-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]...dione (Compound 8) | [³H]pyrilamine binding | 30 | |

| 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole (69) | In vivo antihistaminic | 39x more potent than chlorpheniramine |

Table 4: ACAT-1 Inhibitory Activity

| Compound | IC₅₀ (µM) | Reference |

| F12511 | 0.039 | |

| K-604 | (Potent Inhibition) |

Experimental Protocols

To empirically determine the mechanism of action of this compound, the following experimental workflows are recommended.

General Experimental Workflow

Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Preparation of Membranes:

-

Homogenize guinea pig liver tissue or membranes from cells expressing sigma-1 receptors (e.g., HEK293 cells) in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Increasing concentrations of the test compound (this compound).

-

A fixed concentration of a radiolabeled sigma-1 ligand (e.g., [³H]-(+)-pentazocine).

-

The membrane preparation.

-

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., haloperidol).

-

Incubate at room temperature for a specified time (e.g., 120 minutes).

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter by its transporter.

-

Cell Culture:

-

Use a cell line stably expressing the transporter of interest (e.g., HEK293-hSERT, HEK293-hDAT).

-

Plate the cells in a 96-well plate and allow them to adhere.

-

-

Uptake Inhibition Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Add a fixed concentration of a radiolabeled or fluorescent substrate (e.g., [³H]-serotonin, [³H]-dopamine, or a fluorescent analog).

-

Incubate for a short period at 37°C.

-

-

Termination and Measurement:

-

Rapidly wash the cells with ice-cold buffer to stop the uptake.

-

Lyse the cells.

-

For radiolabeled substrates, measure the radioactivity in the lysate using a scintillation counter. For fluorescent substrates, measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

-

ACAT-1 Inhibition Assay (Intact Cells)

This method assesses the inhibition of cholesterol esterification in whole cells.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human fibroblasts or a neuronal cell line) in appropriate media.

-

Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2 hours).

-

-

Radiolabeling:

-

Pulse the cells with [³H]-oleate complexed to fatty acid-free bovine serum albumin (BSA) for 1-3 hours at 37°C.

-

-

Lipid Extraction and Analysis:

-

Wash the cells with cold phosphate-buffered saline (PBS) and lyse them.

-

Extract the lipids from the cell lysate using a solvent system (e.g., chloroform:methanol).

-

Separate the lipids by thin-layer chromatography (TLC) using a solvent system that resolves cholesteryl esters from other lipids (e.g., petroleum ether:ethyl ether:acetic acid).

-

-

Quantification:

-

Scrape the area of the TLC plate corresponding to the cholesteryl ester band.

-

Measure the radioactivity in the scraped silica using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACAT-1 inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Conclusion and Future Directions

While direct evidence is lacking, the chemical structure of this compound strongly suggests that it will interact with key biological targets, particularly sigma receptors and monoamine systems. The provided quantitative data for related compounds and the detailed experimental protocols offer a clear roadmap for the pharmacological characterization of this molecule. Future research should focus on synthesizing this compound and screening it against a panel of these putative targets. Subsequent hit-to-lead optimization could then be guided by the initial activity profile, potentially leading to the development of novel therapeutics for neurological or other disorders. The unique C-2 substitution pattern may offer a distinct pharmacological profile compared to the more common N-1 substituted piperazines, making it an intriguing candidate for further investigation.1 substituted piperazines, making it an intriguing candidate for further investigation.

An In-depth Technical Guide on the Solubility Profile of 1-(Piperazin-2-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Piperazin-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. Due to its structural features, including a piperazine ring and a hydroxyl group, this compound exhibits a versatile solubility profile that is critical for its application in drug development and manufacturing. This document outlines the current understanding of its solubility, provides detailed experimental protocols for its determination, and offers a framework for systematic solubility studies.

Introduction to this compound

This compound is a heterocyclic compound containing a piperazine moiety substituted with a hydroxyethyl group. This structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility in various media. Understanding its solubility is paramount for processes such as reaction optimization, purification, formulation development, and predicting bioavailability.

Qualitative Solubility Profile

-

Highly soluble in polar protic solvents like water and ethanol, owing to the presence of the hydroxyl group and the nitrogen atoms in the piperazine ring, which can participate in hydrogen bonding.

-

Soluble in polar aprotic solvents such as acetone.

-

Its solubility is expected to be pH-dependent due to the basic nature of the piperazine ring. In acidic conditions, the formation of a salt will likely increase its aqueous solubility.

A more detailed and quantitative understanding requires systematic experimental evaluation.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a broad spectrum of organic solvents has not been identified in publicly accessible scientific literature. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following table is provided as a template for organizing and presenting such experimentally determined solubility data.

| Organic Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL) at 25°C | Observations |

| Alcohols | ||||

| Methanol | Polar Protic | 5.1 | Data to be determined | |

| Ethanol | Polar Protic | 4.3 | Data to be determined | |

| Isopropanol | Polar Protic | 3.9 | Data to be determined | |

| Ketones | ||||

| Acetone | Polar Aprotic | 5.1 | Data to be determined | |

| Esters | ||||

| Ethyl Acetate | Polar Aprotic | 4.4 | Data to be determined | |

| Chlorinated Solvents | ||||

| Dichloromethane | Polar Aprotic | 3.1 | Data to be determined | |

| Aromatic Hydrocarbons | ||||

| Toluene | Nonpolar | 2.4 | Data to be determined | |

| Ethers | ||||

| Diethyl Ether | Nonpolar | 2.8 | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[1][2]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a validated UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in each organic solvent based on the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility profile of a chemical compound like this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

pH: As a basic compound, the solubility of this compound in aqueous and protic organic solvents will be significantly affected by pH.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

While there is a qualitative understanding of the solubility of this compound, a comprehensive, quantitative solubility profile in a range of organic solvents is essential for its effective use in research and development. The experimental protocol and data presentation framework provided in this guide are intended to facilitate the systematic generation and organization of this critical data. Accurate solubility data will enable researchers and drug development professionals to optimize processes, design robust formulations, and accelerate the development of new therapeutics.

References

An In-depth Guide to the Stereochemistry of 1-(Piperazin-2-yl)ethanol for Researchers and Drug Development Professionals

Introduction

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its ability to be substituted at multiple positions allows for the fine-tuning of physicochemical and pharmacological properties. When substitutions create chiral centers, the stereochemistry of the molecule becomes a critical factor, as enantiomers can exhibit significantly different biological activities, metabolic profiles, and toxicities.[3]

1-(Piperazin-2-yl)ethanol possesses two chiral centers: one at the C2 position of the piperazine ring and another at the C1 position of the ethanol substituent. This gives rise to four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). A thorough understanding and control of this stereochemistry are paramount for the development of any potential therapeutic agent based on this scaffold. This guide provides a comprehensive overview of the key aspects of the stereochemical investigation of this compound, from stereospecific synthesis to analytical characterization and potential biological implications.

Stereoisomers of this compound

The four possible stereoisomers of this compound are depicted below:

-

(2R, 1'R)-1-(Piperazin-2-yl)ethanol

-

(2S, 1'S)-1-(Piperazin-2-yl)ethanol

-

(2R, 1'S)-1-(Piperazin-2-yl)ethanol

-

(2S, 1'R)-1-(Piperazin-2-yl)ethanol

The (2R, 1'R) and (2S, 1'S) isomers are enantiomers of each other, as are the (2R, 1'S) and (2S, 1'R) isomers. The relationship between any other pair is diastereomeric.

Proposed Stereospecific Synthesis

A plausible synthetic route to the individual stereoisomers of this compound could start from a chiral amino acid, such as D- or L-alanine, to set the stereochemistry at the C2 position of the piperazine ring. The stereochemistry of the ethanol substituent can be controlled through the use of a chiral reducing agent. A hypothetical synthetic workflow is outlined below.

This proposed route allows for the synthesis of all four stereoisomers by selecting the appropriate starting enantiomer of alanine and the corresponding chiral reducing agent.

Experimental Protocols

Chiral Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of stereoisomers. For a polar molecule like this compound, which contains amino and alcohol functionalities, polysaccharide-based or crown-ether-based chiral stationary phases (CSPs) are often effective.[4][]

4.1.1 Chiral HPLC Method

A typical starting point for method development would be:

| Parameter | Condition |

| Column | CHIRALPAK® IC or a similar cellulose-based CSP |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine, 0.1%) to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |

4.1.2 Chiral SFC Method

SFC can offer faster separations and reduced solvent consumption.[6]

| Parameter | Condition |

| Column | Crownpak® CR-I (+) or a polysaccharide-based CSP |

| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., methanol) and an additive (e.g., trifluoroacetic acid for crown ether columns, or a basic additive for polysaccharide columns).[4] |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV or MS |

Determination of Absolute Configuration

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to determine the absolute configuration of the stereoisomers. For a molecule with alcohol and amine groups, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives are suitable CDAs. The alcohol or secondary amine of this compound can be reacted with both (R)- and (S)-Mosher's acid chloride to form diastereomeric esters or amides. The differences in the chemical shifts of the protons near the newly formed chiral center can then be used to deduce the absolute configuration.

4.2.2 Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

VCD and ECD are chiroptical techniques that provide information about the three-dimensional structure of chiral molecules in solution.[7][8] The absolute configuration can be determined by comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT).[9] A match between the experimental and calculated spectra for a given enantiomer confirms its absolute configuration. VCD is particularly advantageous as it does not require the presence of a chromophore.[10]

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the stereochemical analysis of this compound.

Table 1: Hypothetical Chiral HPLC Separation Data

| Stereoisomer | Retention Time (min) |

| (2R, 1'S) | 8.5 |

| (2S, 1'R) | 9.8 |

| (2R, 1'R) | 11.2 |

| (2S, 1'S) | 12.5 |

Table 2: Hypothetical Spectroscopic and Physical Data

| Stereoisomer | Specific Rotation [α]D (c=1, MeOH) | Key ¹H NMR Chemical Shift (ppm) of H-1' after derivatization with (R)-Mosher's acid |

| (2R, 1'R) | +25.3° | 4.85 |

| (2S, 1'S) | -25.1° | 4.95 |

| (2R, 1'S) | +15.8° | 4.92 |

| (2S, 1'R) | -16.0° | 4.88 |

Biological Context: Stereoselectivity in GPCR Binding

Many piperazine-containing drugs exert their effects by modulating G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][11] The stereochemistry of these drugs often plays a crucial role in their receptor binding affinity and functional activity (agonist vs. antagonist).[12] For example, the enantiomers of the dopamine D3 receptor ligand (-)-10e showed significantly different binding affinities for both D2 and D3 receptors.[13]

The diagram below illustrates a hypothetical signaling pathway for a GPCR, highlighting how the different stereoisomers of this compound might exhibit differential binding and subsequent downstream signaling.

In this example, the (2R, 1'R)-isomer is depicted as a high-affinity antagonist of the dopamine D2 receptor, leading to a significant inhibition of downstream signaling. Conversely, the (2S, 1'S)-isomer is shown to have low affinity, resulting in a negligible effect on the pathway. This illustrates the critical importance of stereochemical purity in drug development.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust theoretical and methodological framework for its stereochemical investigation. By leveraging established techniques in stereospecific synthesis, chiral chromatography, and spectroscopic analysis, researchers can effectively synthesize, separate, and characterize the four stereoisomers of this compound. Understanding the distinct properties of each stereoisomer is a crucial step in unlocking the full therapeutic potential of this and other chiral piperazine derivatives.

References

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. piperazines: Topics by Science.gov [science.gov]

- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotools.us [biotools.us]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 1-(Piperazin-2-yl)ethanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to enhance aqueous solubility and its versatile reactivity, make it an invaluable component in drug design.[1][3][4] This technical guide focuses on a specific and valuable derivative, 1-(Piperazin-2-yl)ethanol, exploring its synthesis, applications as a building block, and its role in the development of novel therapeutics, particularly those targeting the sigma-1 receptor.

Introduction to this compound

This compound is a chiral molecule featuring a piperazine ring substituted at the 2-position with a hydroxyethyl group. This substitution pattern offers several advantages in drug design. The presence of a chiral center allows for stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.[5] The hydroxyl group provides a handle for further chemical modification and can participate in hydrogen bonding interactions within a receptor's binding site. The piperazine moiety itself can be readily derivatized at the nitrogen atoms, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.[3][4][6][7]

Synthesis of this compound and its Derivatives

The synthesis of chiral 2-substituted piperazines, including this compound, often starts from readily available chiral precursors such as α-amino acids.[7][8] Several asymmetric synthesis strategies have been developed to produce enantiomerically pure piperazine derivatives.[2][3][5][9][10]

A general approach to synthesizing chiral 2-substituted piperazines involves the cyclization of a suitably protected diamine precursor. For instance, starting from a chiral amino acid, a series of steps can be employed to construct the piperazine ring with the desired stereochemistry at the 2-position.[3]

Once the this compound core is synthesized, it can be further functionalized, most commonly through N-alkylation of the piperazine nitrogens. Standard N-alkylation procedures, such as reductive amination or nucleophilic substitution with alkyl halides, are frequently employed.[11]

This compound Derivatives as Sigma-1 Receptor Ligands

A significant area of application for this compound derivatives is in the development of ligands for the sigma-1 receptor.[7][12][13] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that has been implicated in a variety of neurological and psychiatric disorders, as well as in pain modulation.[14][15][16][17]

Derivatives of the closely related (piperazin-2-yl)methanol have shown high affinity for the sigma-1 receptor. For example, a p-methoxybenzyl substituted derivative demonstrated a Ki of 12.4 nM for the sigma-1 receptor.[7] This highlights the potential of the 2-substituted piperazine scaffold in targeting this receptor. Further optimization of this scaffold has led to the discovery of potent sigma-1 receptor antagonists, with some benzylpiperazinyl derivatives exhibiting Ki values as low as 1.6 nM.[8]

Quantitative Data for Piperazine-based Sigma-1 Receptor Ligands

The following table summarizes the binding affinities of selected piperazine derivatives for the sigma-1 receptor, illustrating the potential for developing highly potent ligands based on this scaffold.

| Compound ID | Structure | Target | Ki (nM) | Reference |

| 1 | p-Methoxybenzyl substituted (piperazin-2-yl)methanol | Sigma-1 Receptor | 12.4 | [7] |

| 2 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Sigma-1 Receptor | 1.6 | [8] |

Experimental Protocols

General Procedure for N-Alkylation of a Piperazine Derivative

The following is a representative protocol for the N-alkylation of a piperazine derivative, adapted from the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles.[18][19] This procedure can be modified for the N-alkylation of this compound.

Materials:

-

This compound (or a protected derivative)

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate or cesium carbonate)

-

Solvent (e.g., ethanol, acetonitrile, or DMF)

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.5-2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-alkylated product.

Receptor Binding Assay for Sigma-1 Receptor Affinity

The affinity of newly synthesized compounds for the sigma-1 receptor can be determined through competitive binding assays using radiolabeled ligands. The following is a general protocol adapted from the literature.[7]

Materials:

-

Guinea pig brain or rat liver membrane preparations (as a source of sigma-1 receptors)

-

[³H]-(+)-pentazocine (radioligand)

-

Synthesized test compounds

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the incubation buffer.

-

In a series of tubes, combine the membrane preparation, [³H]-(+)-pentazocine at a fixed concentration (e.g., 1 nM), and either buffer (for total binding), a saturating concentration of a known sigma-1 ligand like haloperidol (for non-specific binding), or the test compound at various concentrations.

-

Incubate the tubes at a specific temperature (e.g., 37 °C) for a defined period (e.g., 120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualization

Sigma-1 Receptor Signaling

The sigma-1 receptor, upon activation by a ligand, dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and can then translocate to other parts of the cell.[14][16] It modulates a variety of downstream signaling pathways by interacting with and influencing the activity of ion channels, G-protein coupled receptors, and kinases.[14][15] Key downstream effects include the modulation of calcium signaling, enhancement of N-methyl-D-aspartate (NMDA) receptor function, and regulation of cell survival pathways.[14][17]

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives follows a logical workflow from synthesis to biological evaluation.

Caption: Drug Discovery Workflow.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its inherent chirality and multiple points for chemical modification allow for the creation of diverse libraries of compounds. The demonstrated high affinity of its derivatives for the sigma-1 receptor underscores its potential for the development of novel therapeutics for a range of central nervous system disorders and pain. The synthetic routes and experimental protocols outlined in this guide provide a framework for researchers to explore the chemical space around this promising scaffold and to advance the discovery of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 15. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Derivatization of 1-(Piperazin-2-yl)ethanol: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic pathways to the chiral building block, 1-(Piperazin-2-yl)ethanol, and delves into subsequent derivatization reactions that highlight its utility as a versatile scaffold in the development of novel therapeutic agents. The strategic importance of the piperazine moiety in medicinal chemistry is well-established, offering a desirable combination of physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. The introduction of a chiral hydroxyethyl group at the C-2 position provides a valuable handle for further molecular elaboration, opening avenues for the exploration of new chemical space and the development of compounds with unique structure-activity relationships (SAR).

Synthesis of the this compound Core

The synthesis of enantiomerically pure this compound is a critical first step for its use in drug discovery. Two primary routes have been established, starting from readily available chiral precursors: (S)-piperazine-2-carboxylic acid and (S)-serine. These methods allow for the preparation of orthogonally protected intermediates, enabling selective functionalization of the piperazine nitrogens and the hydroxyl group.

Synthesis from (S)-Piperazine-2-carboxylic Acid

A robust and scalable synthesis begins with the commercially available (S)-piperazine-2-carboxylic acid dihydrochloride. This route involves the protection of the piperazine nitrogens followed by reduction of the carboxylic acid to the primary alcohol.

Experimental Protocol: Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine

This procedure details the synthesis of a key mono-protected intermediate, which can be further functionalized at the N4 position.

-

Bis-Boc Protection: To a solution of (S)-piperazine-2-carboxylic acid dihydrochloride in an aqueous solution of sodium carbonate, di-tert-butyl dicarbonate in tetrahydrofuran is added. The reaction mixture is stirred to yield the bis-Boc protected piperazine-2-carboxylic acid.[1]

-

Carboxylic Acid Reduction: The resulting bis-Boc intermediate is then reduced to the corresponding alcohol. While several reducing agents can be employed, a common method involves the use of lithium aluminium hydride in an appropriate solvent like THF. For instance, (2R)-piperazine-1,2-dicarboxylate can be reduced with lithium aluminum hydride in THF at temperatures ranging from -40°C to room temperature.[2][3]

-

Selective Deprotection/Rearrangement: In some synthetic schemes, a bis-protected intermediate such as (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is synthesized. The benzyl group can then be selectively removed via hydrogenation using a palladium on carbon (Pd/C) catalyst in methanol to yield (S)-1-Boc-2-(hydroxymethyl)piperazine.[4]

Synthesis from (S)-Serine

An alternative approach utilizes the proteinogenic amino acid (S)-serine as the chiral starting material. This method involves a series of transformations to construct the piperazine ring.

Experimental Protocol: Synthesis of (piperazin-2-yl)methanols from (S)-Serine

While this protocol yields the methanol analog, a similar strategy can be envisioned for the ethanol derivative by starting with a corresponding beta-hydroxy amino acid.

-

Formation of Chloroacetamide: (S)-Serine is converted into its corresponding chloroacetamide derivative.

-

Cyclization with Primary Amines: The chloroacetamide undergoes reaction with various primary amines to form diastereomeric bicyclic piperazinediones.

-

Reduction: The piperazinediones are then reduced to afford the chiral (piperazin-2-yl)methanols.[4]

Novel Reactions Involving the this compound Scaffold

While the term "novel" can be subjective, the synthetic utility of this compound and its protected precursors lies in the selective functionalization of its three reactive sites: the two nitrogen atoms of the piperazine ring and the hydroxyl group of the side chain. The following sections describe key transformations that enable the generation of diverse libraries of compounds for drug discovery.

N-Functionalization Reactions

The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo alkylation and arylation reactions. When using a mono-protected intermediate like (S)-1-Boc-2-(hydroxymethyl)piperazine, these reactions can be directed to the unprotected N4 nitrogen.

-

N-Alkylation: This can be achieved by reacting the mono-protected piperazine with an alkyl halide in the presence of a base.

-

N-Arylation: The introduction of aryl or heteroaryl substituents can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

O-Functionalization Reactions of the Hydroxyethyl Side Chain

The hydroxyl group of the 2-ethanol side chain provides a crucial point for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the compound's biological activity and physicochemical properties.

-

Etherification: The formation of ethers can be accomplished under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

-

Esterification: Esters can be readily formed by reacting the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. This opens up further possibilities for derivatization, such as reductive amination from the aldehyde.

Biological Significance and Drug Development Applications

Piperazine derivatives are prevalent in a wide range of therapeutic areas, including CNS disorders, oncology, and infectious diseases.[5] The specific scaffold of this compound and its analogs has shown promise in targeting various receptors and enzymes.

A study on chiral, nonracemic (piperazin-2-yl)methanols, which are structurally very similar to the ethanol derivatives, revealed high affinity for sigma-1 (σ₁) receptors.[4] The σ₁ receptor is a chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological and psychiatric disorders. The study highlighted that an additional phenyl residue in the N-4 substituent is favorable for high σ₁-receptor affinity.

The data presented in the table below summarizes the sigma-1 receptor affinity for a series of N-substituted (piperazin-2-yl)methanol derivatives.

| Compound | N-4 Substituent | σ₁ Receptor Affinity (Ki, nM) |

| 3a | Benzyl | 31.8 |

| 3b | 4-Fluorobenzyl | 21.3 |

| 3c | 4-Chlorobenzyl | 16.5 |

| 3d | 4-Methoxybenzyl | 12.4 |

| 3e | 3,4-Dimethoxybenzyl | 25.0 |

| 3f | Phenethyl | 45.6 |

Data extracted from Bioorganic & Medicinal Chemistry, 2004, 12(12), 3299-311.[4]

These findings underscore the potential of the (piperazin-2-yl)alkanol scaffold in the design of selective σ₁ receptor ligands. The hydroxyethyl group can be further modified to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to the discovery of novel drug candidates.

Conclusion